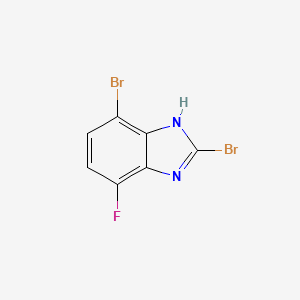

2,4-Dibromo-7-fluoro-1H-benzimidazole

Vue d'ensemble

Description

2,4-Dibromo-7-fluoro-1H-benzimidazole is a chemical compound with the molecular formula C7H3Br2FN2. It is used in various pharmaceutical testing .

Synthesis Analysis

The synthesis of substituted imidazoles, such as 2,4-Dibromo-7-fluoro-1H-benzimidazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-7-fluoro-1H-benzimidazole consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has two bromine atoms and one fluorine atom attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazole derivatives, including 2,4-Dibromo-7-fluoro-1H-benzimidazole, are key components to functional molecules that are used in a variety of everyday applications . They have been synthesized and screened for various biological activities .Physical And Chemical Properties Analysis

2,4-Dibromo-7-fluoro-1H-benzimidazole has a molecular weight of 293.92 g/mol. More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation

Benzimidazole derivatives, including those related to 2,4-dibromo-7-fluoro-1H-benzimidazole, have been synthesized and evaluated for antitumor activities. These compounds show significant antiproliferative activity on various tumor cell lines, with some demonstrating special selectivity toward HeLa cells. Their interaction with ct-DNA suggests that their antitumor activity may be partially due to DNA-binding, highlighting their potential in cancer research (Hranjec et al., 2010).

Tubulin-targeting Agents and Anthelmintic Activity

Benzimidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is a mechanism similar to other known benzimidazole anthelmintics. These compounds have demonstrated significant anthelmintic activity against Trichinella spiralis, suggesting their potential application in treating parasitic infections without major neurotoxic effects (Anichina et al., 2021).

Novel Antiseptics for Gastrointestinal Pathogens

New fluoro-benzimidazole derivatives have been developed with a focus on discovering novel intestinal antiseptic drug candidates. Some of these compounds have shown high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, making them promising candidates for treating infections in the gastrointestinal tract (Ulviye Acar Çevik et al., 2017).

DNA Binding Properties and Antiproliferative Effects

The synthesis of novel benzimidazole and benzothiazole derivatives has revealed compounds with strong antiproliferative and DNA-binding properties. These compounds have shown selective activity against cancer cell lines such as HeLa, with some exhibiting the ability to intercalate into double-stranded DNA, suggesting a mode of action that could be utilized in cancer therapy (Cindrić et al., 2017).

Antiprotozoal Activities

Benzimidazoles, including derivatives of 2,4-dibromo-7-fluoro-1H-benzimidazole, have shown activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. This expands the potential application of benzimidazole derivatives beyond their traditional use as anthelmintic and antifungal agents, potentially offering new avenues for treating protozoan infections (Katiyar et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

2,7-dibromo-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQWDXJTGGMITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-7-fluoro-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)

![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)

![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)